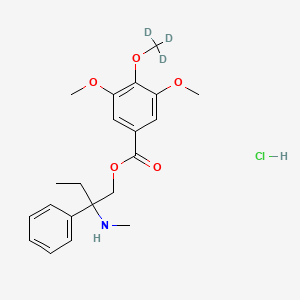
3-Methylxanthine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylxanthine-d3 is a deuterated form of 3-Methylxanthine, a xanthine derivative. Xanthines are a group of compounds that include well-known substances such as caffeine, theobromine, and theophylline. These compounds are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biodegradation of Theobromine: One method involves the biodegradation of theobromine by specific fungal strains such as Aspergillus sydowii PT-2.
Microbial Conversion of Theophylline: Another method involves the direct conversion of theophylline to 3-Methylxanthine using metabolically engineered strains of Escherichia coli.
Industrial Production Methods
Industrial production of 3-Methylxanthine-d3 typically involves the use of advanced microbial fermentation techniques. These methods are environmentally friendly and cost-effective compared to traditional chemical synthesis. The use of engineered microbial strains allows for the large-scale production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Methylxanthine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions, particularly N-demethylation, are significant in the metabolic pathways of xanthines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
N-demethylation: Catalyzed by enzymes such as N-demethylases in microbial systems.
Major Products
Oxidation: 3-Methyluric acid, 7-Methylxanthine.
Reduction: Various reduced xanthine derivatives.
Substitution: 3-Methyluric acid, xanthine.
Wissenschaftliche Forschungsanwendungen
3-Methylxanthine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolic processes involving xanthines in various organisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of xanthine derivatives in the body.
Industry: Employed in the development of new pharmaceuticals and in the quality control of xanthine-containing products.
Wirkmechanismus
3-Methylxanthine-d3 exerts its effects primarily by inhibiting cyclic guanosine monophosphate (GMP) phosphodiesterase. This inhibition leads to an increase in cyclic GMP levels, resulting in the relaxation of smooth muscles and stimulation of the central nervous system. The compound also antagonizes adenosine receptors, contributing to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator properties.
Uniqueness of 3-Methylxanthine-d3
This compound is unique due to its deuterated nature, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C6H6N4O2 |
|---|---|
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
3-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i1D3 |
InChI-Schlüssel |
GMSNIKWWOQHZGF-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)NC=N2 |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


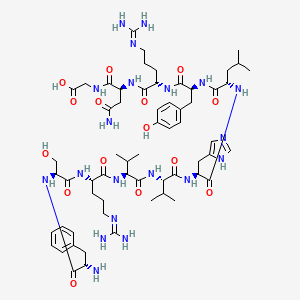
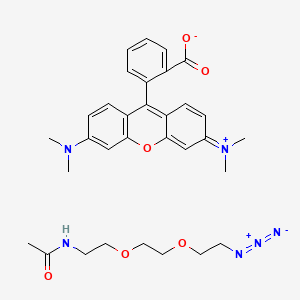
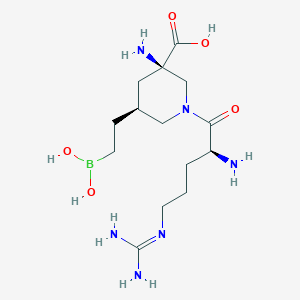
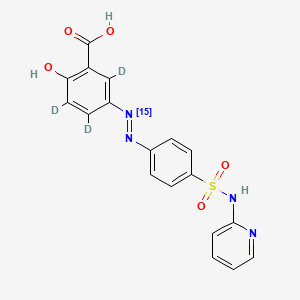
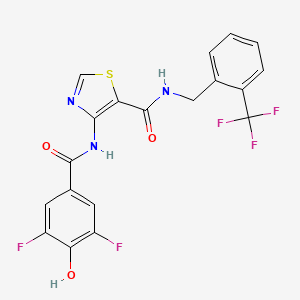
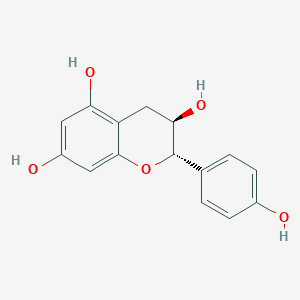
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
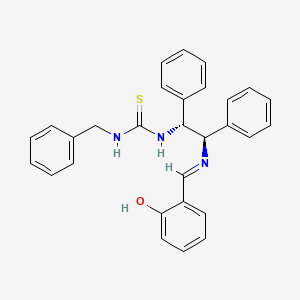
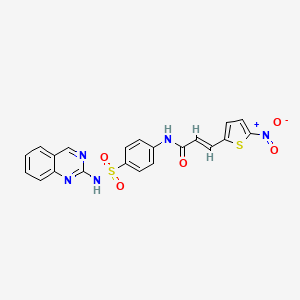

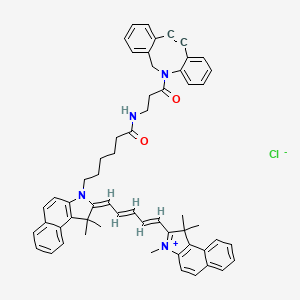
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
